5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a naphthalene ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the bromination of nicotinamide, followed by the introduction of the naphthalene ring through a coupling reaction. The hydroxyethyl group is then added via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in a variety of substituted nicotinamides.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyethyl group can form hydrogen bonds with proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-bromo-2-hydroxy-3-nitropyridine
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is unique due to the presence of both a naphthalene ring and a nicotinamide moiety. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCHFXBAWFMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.